REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4](=O)[CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[OH-].[Na+].[C:14]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:15][C:16]([CH3:18])=O.C([O-])([O-])=O.[Na+].[Na+]>P([O-])(O)(O)=O.[Na+].O>[CH2:21]([O:20][C:14]([C:15]1[C:4]([CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:3][NH:2][C:16]=1[CH3:18])=[O:19])[CH3:22] |f:0.1,2.3,5.6.7,8.9|
|
Name
|
|
Quantity
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22.44 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(CCCC(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16.12 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
6.1 L
|
Type
|
solvent
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the above-mentioned solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was refluxed for half an hour
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 100 ml CHCl3 and Aqueous phase
|
Type
|
FILTRATION
|
Details
|
The brown solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum condition
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=CNC1C)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.29 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |